N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea
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Description
N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea, commonly known as MMBTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBTU is a thiourea derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Anticancer Activities
Thioureas are significant sulfur and nitrogen-containing compounds utilized in drug research. For instance, novel thiourea derivatives were synthesized with substitutions at aromatic positions, and their structures were confirmed using various spectroscopic methods. These compounds exhibited potent in vitro cytotoxicity against certain cell lines, suggesting their potential in anticancer activities (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).
Antioxidant Activity
Benzothiazoles and thioureas have been found to possess antioxidant activity, which is crucial in inactivating reactive chemical species. This characteristic was observed in newly synthesized benzothiazole-isothiourea derivatives, which showed promising results in free radical scavenging activities (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).
Mimicking Biotin-Mediated Reactions
Thioureas have been used to mimic the carboxylation of biotin on nitrogen, a process that is fundamental in biological systems. This application was demonstrated in a study where the lithio derivative of a thiourea was capable of rearranging certain compounds, providing insights into the carboxylation process (Visser & Kellogg, 1977).
Antifungal and Antimicrobial Properties
Thiourea derivatives have shown effectiveness in inhibiting the growth of certain fungi and yeast. This was observed in the synthesis of N-benzoyl-N'-alkylthioureas and their complexes with various metals, which demonstrated antifungal activities against specific strains (del Campo, Criado, Gheorghe, Gonzalez, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004).
Organocatalysis in Polymerization
Thioureas, such as N-methyl-TBD, have been employed as effective organocatalysts in the ring-opening polymerization of cyclic esters. This application is important in polymer chemistry for producing polymers with high end-group fidelity and controlled molecular weights (Lohmeijer, Pratt, Leibfarth, Logan, Long, Dove, Nederberg, Choi, Wade, Waymouth, & Hedrick, 2006).
properties
IUPAC Name |
1-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-12-8-4-3-7(5-9(8)14-6)13-10(15)11-2/h3-5H,1-2H3,(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINZMKKXHNOYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818200 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea |
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